molecular formula C12H6Br2O B12587298 3,6-Dibromo-dibenzofuran CAS No. 617707-33-2

3,6-Dibromo-dibenzofuran

Cat. No.: B12587298
CAS No.: 617707-33-2
M. Wt: 325.98 g/mol
InChI Key: YTPYXEPOBXHUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-dibenzofuran: is an organic compound with the molecular formula C12H6Br2O and a molecular weight of 325.983 g/mol It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the reaction of dibenzofuran with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dibromo-dibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The position of the bromine atoms affects the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

CAS No.

617707-33-2

Molecular Formula

C12H6Br2O

Molecular Weight

325.98 g/mol

IUPAC Name

3,6-dibromodibenzofuran

InChI

InChI=1S/C12H6Br2O/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6H

InChI Key

YTPYXEPOBXHUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.